3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid typically involves the esterification of cyclopentyl derivatives followed by carboxylation. One common method includes the reaction of cyclopentyl bromide with methoxycarbonyl chloride under basic conditions to form the intermediate, which is then subjected to carboxylation to yield the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification and carboxylation reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid is utilized in several scientific research fields:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylpropanoic acid: Lacks the methoxycarbonyl group, resulting in different reactivity and applications.
Methoxycarbonylcyclopentane: Similar structure but without the propanoic acid moiety, leading to distinct chemical properties.
Uniqueness
3-[1-(methoxycarbonyl)cyclopentyl]propanoic acid is unique due to its combination of a cyclopentyl ring, methoxycarbonyl group, and propanoic acid moiety. This structural arrangement imparts specific reactivity and versatility, making it valuable in various research and industrial applications.
Properties
CAS No. |
1256353-04-4 |
---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
3-(1-methoxycarbonylcyclopentyl)propanoic acid |
InChI |
InChI=1S/C10H16O4/c1-14-9(13)10(5-2-3-6-10)7-4-8(11)12/h2-7H2,1H3,(H,11,12) |
InChI Key |
ZPFYCWFBOMFSHL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCC1)CCC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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